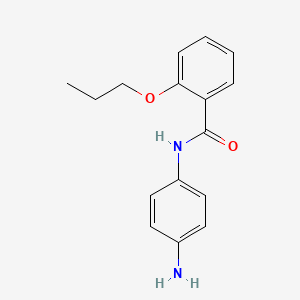

![molecular formula C17H21N3O B1437095 3-Amino-N-[4-(diethylamino)phenyl]benzamide CAS No. 1018244-09-1](/img/structure/B1437095.png)

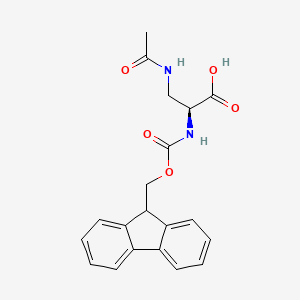

3-Amino-N-[4-(diethylamino)phenyl]benzamide

Vue d'ensemble

Description

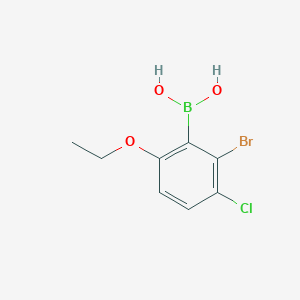

3-Amino-N-[4-(diethylamino)phenyl]benzamide is a biochemical used for proteomics research . Its molecular formula is C17H21N3O and its molecular weight is 283.37 .

Synthesis Analysis

The synthesis of a similar compound, 4-amino-N-[2-(diethylamino) ethyl] benzamide tetraphenylborate, was achieved by reacting sodium tetraphenyl borate with 4-amino-N-[2-(diethylamino) ethyl] benzamide, chloride salt, and procainamide in deionized water at room temperature through an ion-associate reaction . The reaction yielded the title compound in 85% .Molecular Structure Analysis

The solid complex of the synthesized compound was characterized by infrared spectra, NMR, elemental analysis, and mass spectrometry, indicating the formation of an ion-associate or ion-pair complex .Chemical Reactions Analysis

The formation of the ion-associate complex between bio-active molecules and/or organic molecules is crucial to comprehending the relationships between bioactive molecules and receptor interactions .Physical And Chemical Properties Analysis

The molecular weight of 3-Amino-N-[4-(diethylamino)phenyl]benzamide is 283.37 . More detailed physical and chemical properties are not specified in the retrieved papers.Applications De Recherche Scientifique

Antibacterial Application

- Summary of Application : The compound 4-amino-N-[2 (diethylamino) ethyl] benzamide (procainamide)-tetraphenylborate complex, which is similar to the compound you mentioned, has been synthesized and studied for its antibacterial activity .

- Methods of Application : The complex was synthesized by reacting sodium tetraphenyl borate with 4-amino-N-[2 (diethylamino) ethyl] benzamide, chloride salt, and procainamide in deionized water at room temperature through an ion-associate reaction .

- Results or Outcomes : The results revealed that the PR-TPB complex has good activity against both “Gram-positive bacteria (S. aureus ATCC 29,213 and B. subtilis ATCC 10400) and yeast, including Candida albicans ATCC 10231” .

Polymer Research

- Summary of Application : A novel aromatic diamine monomer, 4-(4-diethylamino)phenyl-2,6-bis(4-(4-aminophenoxy)phenyl)pyridine (EPAPP), containing pyridine ring units, ether linkage moieties and diethylaminophenyl pendent groups, has been designed and synthesized .

- Methods of Application : The monomer was synthesized through three-step methods, and then used to prepare for a series of polyimides with commercial aromatic dianhydrides via two-step solution polycondensation .

- Results or Outcomes : The resulting polyimides showed good solubility in common polar solvents, such as NMP, DMF, DMSO. They exhibited high thermal stability with the glass transition temperature (Tgs) more than 254 °C, and the temperature of 10% weight loss over 544 °C with more than 64% residue at 800 °C under nitrogen .

Proteomics Research

- Summary of Application : “3-Amino-N-[4-(diethylamino)phenyl]benzamide” is used in proteomics research .

- Methods of Application : This compound is often used in laboratory settings for research purposes .

- Results or Outcomes : The specific outcomes of this research can vary widely depending on the specific experiments being conducted .

Computational Study

- Summary of Application : The compound “4-amino-N-[2 (diethylamino) ethyl] benzamide (procainamide)-tetraphenylborate complex” has been studied using computational methods .

- Methods of Application : The ground state electronic characteristics of the complex configurations were computed using the density functional theory (DFT) approach, using B3LYP level 6-311 G (d,p) basis sets .

- Results or Outcomes : The results revealed a strong correlation between the observed and theoretical 1 H-NMR, and the relative error of vibrational frequencies for both configurations was acceptable .

Organic Material Research

- Summary of Application : The compound “tris[4-(diethylamino)phenyl] amine” is used in organic material research .

- Methods of Application : This compound is often used in laboratory settings for research purposes .

- Results or Outcomes : The specific outcomes of this research can vary widely depending on the specific experiments being conducted .

Propriétés

IUPAC Name |

3-amino-N-[4-(diethylamino)phenyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O/c1-3-20(4-2)16-10-8-15(9-11-16)19-17(21)13-6-5-7-14(18)12-13/h5-12H,3-4,18H2,1-2H3,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIDXMPORVDPWMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-N-[4-(diethylamino)phenyl]benzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

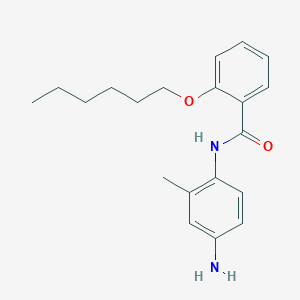

![Methyl 3-[(3-methoxypropyl)amino]propanoate](/img/structure/B1437019.png)

![N-[(5-amino-1,3,4-oxadiazol-2-yl)methyl]-N-methylbenzamide](/img/structure/B1437023.png)